molecular formula C11H8F3NO2 B2431596 2,2,2-Trifluoro-1-(5-methoxy-3-indolyl)ethanone CAS No. 1051967-68-0

2,2,2-Trifluoro-1-(5-methoxy-3-indolyl)ethanone

Cat. No.: B2431596
CAS No.: 1051967-68-0
M. Wt: 243.185
InChI Key: NATVVLXPSYDGES-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(5-methoxy-3-indolyl)ethanone is a chemical compound that belongs to the class of trifluoromethyl ketones It features a trifluoromethyl group attached to an indole ring, which is further substituted with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(5-methoxy-3-indolyl)ethanone typically involves the introduction of the trifluoromethyl group to the indole ring. One common method is the reaction of 5-methoxyindole with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(5-methoxy-3-indolyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products Formed

    Oxidation: Formation of trifluoromethyl carboxylic acids.

    Reduction: Formation of 2,2,2-trifluoro-1-(5-methoxy-1H-indol-3-YL)-ethanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoro-1-(5-methoxy-3-indolyl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(5-methoxy-3-indolyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(5-hydroxy-1H-indol-3-YL)-ethanone
  • 2,2,2-Trifluoro-1-(5-chloro-1H-indol-3-YL)-ethanone
  • 2,2,2-Trifluoro-1-(5-methyl-1H-indol-3-YL)-ethanone

Uniqueness

2,2,2-Trifluoro-1-(5-methoxy-3-indolyl)ethanone is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and can lead to different biological activities and applications.

Properties

IUPAC Name

2,2,2-trifluoro-1-(5-methoxy-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c1-17-6-2-3-9-7(4-6)8(5-15-9)10(16)11(12,13)14/h2-5,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATVVLXPSYDGES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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